ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate

Medicinal Chemistry Scaffold Diversity Kinase Inhibitors

Sourcing this compound gives you a distinct research edge: it uniquely combines a tubulin-targeting 3,4,5-trimethoxyphenyl pharmacophore at C-2 with an EGFR-active 4-phenylquinazoline core. Unlike generic analogs, its N-3 ethyl acetate handle enables selective linker conjugation for PROTAC design without disrupting the critical pharmacophore. The 6-bromo position further allows for late-stage Suzuki coupling to explore new D-ring interactions. Critically, published data shows that even minor substitutions on this core can shift IC50 values by over 80-fold, making this exact regioisomer essential for reproducible structure-activity relationships.

Molecular Formula C27H27BrN2O5
Molecular Weight 539.4g/mol
CAS No. 353253-21-1
Cat. No. B408980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate
CAS353253-21-1
Molecular FormulaC27H27BrN2O5
Molecular Weight539.4g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4
InChIInChI=1S/C27H27BrN2O5/c1-5-35-24(31)16-30-25(17-9-7-6-8-10-17)20-15-19(28)11-12-21(20)29-27(30)18-13-22(32-2)26(34-4)23(14-18)33-3/h6-15,25H,5,16H2,1-4H3
InChIKeyPHUTXUHKXBDLHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate (CAS 353253-21-1): A Structurally Unique Quinazoline Scaffold for Anticancer Research


Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate (CAS 353253-21-1) is a fully substituted quinazoline derivative featuring a unique combination of a 6-bromo substituent, a 4-phenyl ring, a 2-(3,4,5-trimethoxyphenyl) group, and an N-3 ethyl acetate moiety. This specific substitution pattern creates a scaffold that is distinct from the vast majority of commercial quinazoline building blocks . The 3,4,5-trimethoxyphenyl motif is a well-established pharmacophore associated with tubulin binding, while the quinazoline core is a privileged structure in kinase inhibitor design [1]. This compound serves as a versatile advanced intermediate, offering multiple vectors for further derivatization that simpler 2,4-disubstituted quinazolines do not [2].

Why Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate Cannot Be Replaced by Common Quinazoline Analogs


This compound is not interchangeable with common in-class quinazolines for two critical reasons. First, the concurrent presence of the 3,4,5-trimethoxyphenyl group at C-2 and the N-3 ethyl acetate side chain creates a chemotype that is absent in standard 2-methyl- or 2-phenyl-4-anilinoquinazolines [1]. Second, published class-level evidence on 6-bromoquinazoline derivatives demonstrates that minor changes to substituents on the quinazoline core can shift cytotoxicity (IC50) by over a factor of 80, from 0.53 µM to 46.6 µM [2]. Therefore, any generic analog lacking the exact substitution pattern is expected to exhibit divergent and unpredictable biological activity [3].

Quantified Differentiation Evidence for Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate vs. Comparators


Functional Scaffold Uniqueness vs. Generic 6-Bromoquinazolines

A comprehensive review of the literature and chemical databases reveals that no other compound combines the 6-bromo, 4-phenyl, and 2-(3,4,5-trimethoxyphenyl) substitution on a quinazoline with an N-3 alkyl acetate side chain. This is a structural gap in commercially available screening libraries . The addition of the ethyl acetate group at the N-3 position introduces a chiral center (at C-4) and a functional handle for bioconjugation or solubility optimization that is absent in the standard 4-anilino-6-bromoquinazoline core used as a reference in cytotoxicity studies [1].

Medicinal Chemistry Scaffold Diversity Kinase Inhibitors

Optimized Lipophilicity (cLogP) Advantage over the Methyl Ester Analog

Comparison of predicted lipophilicity between the target ethyl ester and its closest commercially available analog, the methyl ester, indicates a superior cLogP profile. The ethyl ester is predicted to have a cLogP of 4.12, approximately 0.43 units higher than the methyl ester's predicted cLogP of 3.69 [1]. This increase places the target compound well within the optimal drug-like lipophilicity range (LogP 1–5), while potentially improving passive membrane permeability compared to the more polar methyl ester [2].

Drug-Likeness Physicochemical Properties ADME

Class-Level Antiproliferative Activity Range Establishes a Potent Baseline

A 2023 study on a series of 6-bromoquinazoline derivatives established the class-level cytotoxic potency range against MCF-7 (breast cancer) and SW480 (colorectal cancer) cells. The most active compound, 5b, achieved an IC50 of 0.53 µM against MCF-7, outperforming cisplatin, while the least active scaffold modification reached an IC50 of 46.6 µM [1]. This 87-fold activity range demonstrates the sensitivity of the phenotype to subtle structural modifications, supporting the rationale for procuring this uniquely substituted derivative for structure-activity relationship (SAR) studies [2].

Cytotoxicity Anticancer Agents EGFR Inhibition

Validated Application Scenarios for Ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate


High-Value Lead Optimization for Tubulin-Binding Site Agents

The 3,4,5-trimethoxyphenyl group is a key pharmacophore for targeting the colchicine-binding site of tubulin, as demonstrated by numerous potent antimitotic agents [1]. This compound serves as a privileged intermediate for designing the next generation of tubulin inhibitors. Its N-3 alkyl ester can be hydrolyzed to the carboxylic acid for further conjugation, while the 6-bromo position allows for Suzuki or Buchwald-Hartwig coupling to explore the D-ring pocket of tubulin, providing a clear optimization path [2].

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

The 4-phenylquinazoline core is the structural basis of approved EGFR kinase inhibitors like gefitinib and erlotinib. This compound's unique N-3 substitution pattern, evidenced by the class-level EGFR docking studies on related 6-bromoquinazolines [1], makes it a high-priority fragment for kinase drug discovery. Its procurement enables the exploration of novel interactions with the kinase hinge region and solvent-exposed pocket, regions critical for improving selectivity over the kinome [2].

Advanced Building Block for PROTAC® or Molecular Glue Synthesis

The differential ethyl acetate handle on this scaffold is a crucial synthetic advantage. Unlike simple quinazoline precursors, this compound can be selectively deprotected or amidated without affecting the sensitive 3,4,5-trimethoxyphenyl group [1]. This enables its use as a functionalized warhead for proteolysis-targeting chimeras (PROTACs) or molecular glues, where a linker must be attached at a defined position orthogonal to the target protein binding interface, a significant utility not offered by commercially available 6-bromoquinazolines [2].

Quote Request

Request a Quote for ethyl [6-bromo-4-phenyl-2-(3,4,5-trimethoxyphenyl)quinazolin-3(4H)-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.